molecular formula C3H10NaO4S3 B1263225 Sodium 2,3-dimercaptopropanesulfonate monohydrate

Sodium 2,3-dimercaptopropanesulfonate monohydrate

Cat. No.: B1263225
M. Wt: 229.3 g/mol
InChI Key: XIIDTTVOHTUJMS-UHFFFAOYSA-N
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Description

Sodium 2,3-dimercaptopropanesulfonate monohydrate is a chemical compound known for its chelating properties. It is commonly used to bind and remove heavy metals from the body and various environments. This compound is a white crystalline powder that is soluble in water and has a strong odor.

Preparation Methods

The synthesis of Sodium 2,3-dimercaptopropanesulfonate monohydrate typically involves the following steps :

    Reaction of 2-propen-1-ol with carbon disulfide: This reaction produces 2,3-dithiopropanol.

    Reaction of 2,3-dithiopropanol with sodium hydroxide: This step results in the formation of DL-2,3-Dimercapto-1-propanesulfonic acid sodium salt.

    Crystallization: The compound is then crystallized from an appropriate solution to obtain the monohydrate form.

Chemical Reactions Analysis

Sodium 2,3-dimercaptopropanesulfonate monohydrate undergoes various chemical reactions, primarily due to its thiol groups. Some of the key reactions include:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can reduce metal ions, forming stable complexes.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 2,3-dimercaptopropanesulfonate monohydrate has a wide range of applications in scientific research :

    Chemistry: It is used as a chelating agent to bind and remove heavy metals from solutions.

    Biology: The compound is used in studies involving metal toxicity and detoxification.

    Medicine: It is employed in chelation therapy to treat heavy metal poisoning, such as mercury and lead poisoning.

    Industry: The compound is used in environmental science for metal ion detection, quantification, and removal.

Mechanism of Action

The primary mechanism of action of Sodium 2,3-dimercaptopropanesulfonate monohydrate involves its thiol groups, which have a high affinity for binding heavy metal ions. The compound forms stable complexes with these ions, facilitating their removal from the body or environment . This chelation process helps to reduce the toxicity and bioavailability of heavy metals.

Comparison with Similar Compounds

Sodium 2,3-dimercaptopropanesulfonate monohydrate is often compared with other chelating agents such as :

    Dimercaptosuccinic acid (DMSA): Another chelating agent used in the treatment of heavy metal poisoning.

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent for various metal ions.

    Dimercaprol (BAL): An older chelating agent used for heavy metal detoxification.

What sets this compound apart is its high water solubility and effectiveness in forming stable complexes with a wide range of heavy metals, making it particularly useful in both medical and environmental applications.

Properties

Molecular Formula

C3H10NaO4S3

Molecular Weight

229.3 g/mol

InChI

InChI=1S/C3H8O3S3.Na.H2O/c4-9(5,6)2-3(8)1-7;;/h3,7-8H,1-2H2,(H,4,5,6);;1H2

InChI Key

XIIDTTVOHTUJMS-UHFFFAOYSA-N

SMILES

C(C(CS(=O)(=O)O)S)S.O.[Na]

Canonical SMILES

C(C(CS(=O)(=O)O)S)S.O.[Na]

Synonyms

1-Sodium Sulfonate, 2,3-Dimercaptopropane
2,3 Dimercapto 1 propanesulfonic Acid
2,3 Dimercaptopropane 1 Sodium Sulfonate
2,3 Dimercaptopropane 1 sulfonate Sodium
2,3 Dimercaptopropanesulfonic Acid
2,3-Dimercapto-1-propanesulfonic Acid
2,3-Dimercaptopropane 1-Sodium Sulfonate
2,3-Dimercaptopropane Sulfonate, Sodium
2,3-Dimercaptopropane-1-sulfonate Sodium
2,3-Dimercaptopropanesulfonic Acid
2,3-Dithiopropanesulfate, Sodium
Dimaval
DMPS
DMPS Heyl
DMPS-Heyl
Mercuval
Sodium 2,3-Dimercaptopropane Sulfonate
Sodium 2,3-Dithiopropanesulfate
Unithiol
Unitiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2,3-dimercaptopropanesulfonate monohydrate
Reactant of Route 2
Sodium 2,3-dimercaptopropanesulfonate monohydrate
Reactant of Route 3
Sodium 2,3-dimercaptopropanesulfonate monohydrate
Reactant of Route 4
Sodium 2,3-dimercaptopropanesulfonate monohydrate
Reactant of Route 5
Sodium 2,3-dimercaptopropanesulfonate monohydrate
Reactant of Route 6
Sodium 2,3-dimercaptopropanesulfonate monohydrate

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